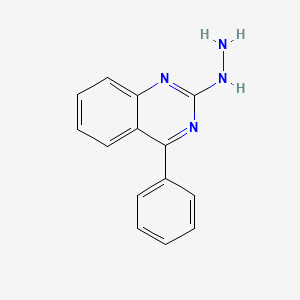
2-Hydrazinyl-4-phenylquinazoline
概要
説明
2-Hydrazinyl-4-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of the hydrazinyl group at the second position and the phenyl group at the fourth position of the quinazoline ring imparts unique chemical and biological properties to this compound.
作用機序
Target of Action
Quinazoline derivatives, including 2-Hydrazinyl-4-phenylquinazoline, have been found to exhibit a wide range of biological activities .
Mode of Action
Quinazoline derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazoline derivatives have been reported to inhibit enzyme activity, leading to downstream effects on cellular processes .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinazoline derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
将来の方向性
Quinazoline derivatives, including 2-Hydrazinyl-4-phenylquinazoline, have attracted considerable attention due to their wide range of biological activities and their potential as intermediates in the synthesis of various analogues . Future research could focus on the design and synthesis of new derivatives or analogues to treat various diseases .
生化学分析
Biochemical Properties
The biochemical properties of 2-Hydrazinyl-4-phenylquinazoline are not fully explored. Quinazoline derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding at the active sites of enzymes or proteins, leading to changes in their function .
Cellular Effects
Quinazoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinazoline derivatives have been reported to exhibit changes in their effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Quinazoline derivatives have been reported to exhibit varying effects at different dosages, including threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Quinazoline derivatives have been reported to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
Quinazoline derivatives may interact with transporters or binding proteins, and may influence their localization or accumulation .
Subcellular Localization
Quinazoline derivatives may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-phenylquinazoline typically involves the reaction of 2-aminobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the quinazoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.
化学反応の分析
Types of Reactions: 2-Hydrazinyl-4-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form the corresponding azo compound.
Reduction: The quinazoline ring can be reduced to form the corresponding tetrahydroquinazoline derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups are introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of substituted phenylquinazoline derivatives.
科学的研究の応用
2-Hydrazinyl-4-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinazoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
類似化合物との比較
2-Amino-4-phenylquinazoline: Lacks the hydrazinyl group, resulting in different biological activities.
2-Hydrazinyl-4-methylquinazoline: Contains a methyl group instead of a phenyl group, affecting its chemical reactivity and biological properties.
2-Hydrazinyl-4-chloroquinazoline: The presence of a chloro group alters its electronic properties and reactivity.
Uniqueness: 2-Hydrazinyl-4-phenylquinazoline is unique due to the combination of the hydrazinyl and phenyl groups, which imparts distinct chemical and biological properties. The hydrazinyl group enhances its reactivity towards various chemical transformations, while the phenyl group contributes to its lipophilicity and biological activity.
特性
IUPAC Name |
(4-phenylquinazolin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-18-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXCZPNRCFUDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393008 | |
| Record name | 2-HYDRAZINYL-4-PHENYLQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64820-60-6 | |
| Record name | 2-HYDRAZINYL-4-PHENYLQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




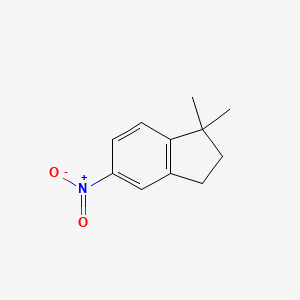

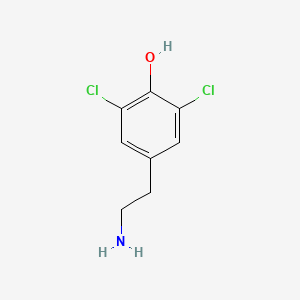

![Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B3055379.png)

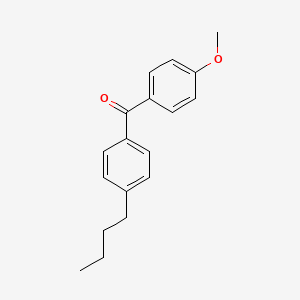
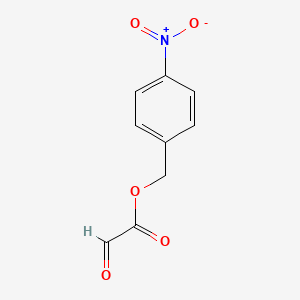

![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione](/img/structure/B3055384.png)
![Methyl [4-(thiophene-2-carbonyl)phenyl]acetate](/img/structure/B3055385.png)
![14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one](/img/structure/B3055387.png)
